6-vinyl-1H-indazole

Kinase Inhibition PLK4 SAR

6-Vinyl-1H-indazole (CAS 1426422-12-9) is a heterocyclic small molecule consisting of an indazole core (benzene fused to pyrazole) bearing a vinyl (–CH=CH₂) substituent at the 6-position. This compound serves as a versatile synthetic scaffold whose vinyl handle enables palladium-catalyzed cross-coupling (Heck, Suzuki–Miyaura, Stille) and radical polymerization reactions that are inaccessible to its non-olefinic 6-substituted analogs.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
CAS No. 1426422-12-9
Cat. No. B1432894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-vinyl-1H-indazole
CAS1426422-12-9
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC=CC1=CC2=C(C=C1)C=NN2
InChIInChI=1S/C9H8N2/c1-2-7-3-4-8-6-10-11-9(8)5-7/h2-6H,1H2,(H,10,11)
InChIKeyWKBYYFRAAIRKQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Vinyl-1H-indazole (CAS 1426422-12-9): A Pivotal Heterocyclic Building Block for Kinase-Targeted Drug Discovery


6-Vinyl-1H-indazole (CAS 1426422-12-9) is a heterocyclic small molecule consisting of an indazole core (benzene fused to pyrazole) bearing a vinyl (–CH=CH₂) substituent at the 6-position [1]. This compound serves as a versatile synthetic scaffold whose vinyl handle enables palladium-catalyzed cross-coupling (Heck, Suzuki–Miyaura, Stille) and radical polymerization reactions that are inaccessible to its non-olefinic 6-substituted analogs . In contemporary medicinal chemistry, the 6-vinyl-indazole motif has been validated as a critical pharmacophoric element in highly potent, selective polo-like kinase 4 (PLK4) inhibitors currently under preclinical evaluation for oncology indications [2].

Why 6-Vinyl-1H-indazole Cannot Be Replaced by Common 6-Halo or 6-Alkynyl Indazole Analogs


Procurement specialists and medicinal chemists cannot freely interchange 6-vinyl-1H-indazole with seemingly similar 6-substituted indazoles such as 6-bromo-, 6-iodo-, or 6-ethynyl-1H-indazole. Evidence demonstrates that the vinyl group confers three non-substitutable properties: (i) orthogonal synthetic reactivity—the terminal alkene participates in Heck and Stille couplings as well as radical polymerization, while 6-halo analogs function exclusively as electrophilic cross-coupling partners [1]; (ii) a conformational advantage in protein binding pockets—molecular modeling of PLK4 inhibitors revealed that the vinyl group in compound C05 adopts a distinct spatial orientation compared to an ethynyl moiety, enabling optimal cavity filling and a >637,000-fold improvement in enzymatic IC₅₀ [2]; and (iii) differential cellular potency—the vinyl-bearing inhibitor C05 outperformed the positive control LCR-263 across multiple cancer cell lines with IC₅₀ values of 0.948–1.679 µM, while ethynyl-containing analogs A01 and C06 showed substantially weaker antiproliferative effects [2].

Quantitative Differentiation of 6-Vinyl-1H-indazole Against its Closest Comparators


PLK4 Enzymatic Potency: Vinyl-Indazole C05 (<0.1 nM) vs. Ethynyl-Indazole B01 (65 nM)

The indazole-based PLK4 inhibitor C05, which incorporates a 6-vinyl-indazole pharmacophore, achieved an IC₅₀ value below 0.1 nM against PLK4 kinase. This represents a >650-fold improvement over its structural progenitor compound B01 (IC₅₀ = 65 nM), which lacks the vinyl motif. Molecular modeling attributes this enhancement to the vinyl group's distinct spatial orientation, which optimally fills the DFG-proximal protein cavity while minimizing steric clashes—a conformational advantage absent in the ethynyl (alkyne)-containing comparator A01 [1].

Kinase Inhibition PLK4 SAR Indazole Scaffold

Kinase Selectivity: Vinyl-Indazole C05 Achieves 87.45% PLK4 Inhibition Against a 10-Kinase Panel

At a screening concentration of 0.5 µM, compound C05 (vinyl-indazole series) demonstrated 87.45% inhibition of PLK4 while exhibiting excellent selectivity over other PLK family members (PLK1, PLK3) and cell-cycle-related kinases including CDK4. This selectivity profile is critical because pan-PLK inhibition often leads to dose-limiting toxicities. In contrast, the lead compound 28t (a non-vinyl predecessor) showed poor cellular activity despite acceptable kinase inhibition (IC₅₀ = 74 nM), underscoring that kinase potency alone does not predict cellular or selectivity outcomes [1].

Kinase Selectivity PLK4 Off-Target Profiling Indazole Inhibitor

Antiproliferative Activity Across Cancer Cell Lines: C05 vs. Clinical Benchmark LCR-263

C05 demonstrated superior antiproliferative potency compared to the positive control LCR-263 across three human cancer cell lines. Against IMR-32 (neuroblastoma), MCF-7 (breast cancer), and H460 (non-small cell lung cancer), C05 achieved IC₅₀ values of 0.948 µM, 0.979 µM, and 1.679 µM, respectively. In each case, C05 outperformed LCR-263 (IC₅₀: 1.613, 4.804, and 3.212 µM). Furthermore, C05 surpassed the ethynyl-containing analog A01 in all three cell lines (A01: 1.665, 1.603, 8.139 µM), particularly in the lung cancer model where C05 was ~4.8-fold more potent [1].

Antiproliferative Breast Cancer Neuroblastoma Lung Cancer PLK4 Inhibitor

Synthetic Reactivity: Vinyl Group Enables Orthogonal Transformations Inaccessible to 6-Halo and 6-Alkyl Indazoles

6-Vinyl-1H-indazole is synthesized from 6-bromo-1H-indazole via Stille coupling with tributyl(vinyl)tin, affording a 60% isolated yield (350 mg) as a yellow solid after chromatographic purification. The installed vinyl group functions as a bidirectional synthetic handle: it can serve as a nucleophilic coupling partner in Heck reactions with aryl/heteroaryl halides to construct elaborated kinase inhibitor scaffolds, or undergo radical-initiated polymerization to produce polyvinylindazole materials. By contrast, 6-bromo-1H-indazole (CAS 79762-54-2) functions only as an electrophilic partner in cross-couplings, and 6-methyl-1H-indazole (CAS 698-24-8) lacks a reactive π-system entirely, precluding further olefinic derivatization . The Heck reaction of 3-bromoindazoles with vinyl substrates has been validated as a key step in the mechanochemical synthesis of the marketed drug axitinib, confirming the industrial relevance of this reactivity [1].

Cross-Coupling Heck Reaction Stille Coupling Polymerization Building Block

Target Engagement Confirmation: C05 Suppresses PLK4 Autophosphorylation at 4 µM

Western blot analysis confirmed that compound C05 (vinyl-indazole series) effectively suppressed PLK4 autophosphorylation at a concentration of 4 µM, providing direct evidence of cellular target engagement. This mechanistic confirmation is essential for distinguishing genuine PLK4-driven pharmacology from off-target-mediated antiproliferative effects. The lead compound 28t, despite a PLK4 IC₅₀ of 74 nM in biochemical assays, failed to produce meaningful antiproliferative activity in cellular models—a disconnect that the vinyl-indazole series (C05) resolves by translating enzymatic inhibition into robust cellular target modulation [1].

Target Engagement PLK4 Autophosphorylation Western Blot Cellular Pharmacology

Commercial Purity Specification: 6-Vinyl-1H-indazole at 95% Minimum Purity by AKSci

Commercially sourced 6-vinyl-1H-indazole (CAS 1426422-12-9) is specified at a minimum purity of 95% with recommended long-term storage in a cool, dry environment. The compound has a molecular weight of 144.17 g/mol and molecular formula C₉H₈N₂. This purity grade is suitable for use as a synthetic intermediate in medicinal chemistry campaigns without additional purification. In comparison, the closely related building block 6-ethynyl-1H-indazole (CAS 1093847-80-3, MW 142.16) is also commercially available at 95% purity, but as demonstrated above, the ethynyl scaffold lacks the conformational advantages of the vinyl group in kinase binding pockets .

Purity Specification Quality Control Procurement Building Block

Procurement-Relevant Application Scenarios for 6-Vinyl-1H-indazole


PLK4-Targeted Oncology Drug Discovery: Lead Optimization with Sub-Nanomolar Potency

Medicinal chemistry teams developing selective PLK4 inhibitors for breast cancer (MDA-MB-231, MDA-MB-468, MCF-7), neuroblastoma (IMR-32), and non-small cell lung cancer (H460) should procure 6-vinyl-1H-indazole as a core scaffold. The vinyl-indazole chemotype C05 achieves PLK4 IC₅₀ < 0.1 nM—a >650-fold improvement over the non-vinyl progenitor B01—with demonstrated cellular target engagement confirmed by suppression of PLK4 autophosphorylation at 4 µM. This potency advantage, combined with an 87.45% kinase selectivity rate at 0.5 µM, positions the vinyl-indazole series for lead optimization with reduced polypharmacology risk [1].

Scaffold-Hopping Strategies: Replacing Ethynyl-Indazole Pharmacophores with Vinyl Congeners

Research groups that have identified ethynyl-indazole (alkyne) leads with suboptimal cellular activity—such as compound A01 (H460 IC₅₀ = 8.139 µM)—should consider scaffold-hopping to the vinyl-indazole chemotype. The vinyl analog C05 improved H460 antiproliferative potency 4.8-fold (IC₅₀ = 1.679 µM) relative to A01. Molecular modeling attributes this to the vinyl group's distinct spatial orientation, which enables optimal filling of the PLK4 DFG-proximal cavity while minimizing steric clashes—an interaction geometry that the linear ethynyl group cannot replicate [1].

Diversifiable Building Block for Parallel Medicinal Chemistry Libraries

For high-throughput parallel synthesis campaigns, 6-vinyl-1H-indazole provides a unique bidirectional diversification node. The vinyl group can undergo Heck coupling with aryl/heteroaryl halides to generate elaborated (E)-3-arylvinyl-1H-indazol-6-yl derivatives—a validated strategy for producing potent PLK4 inhibitors with IC₅₀ values as low as 11.2 nM (compound 14i) and cellular potency of 60–90 nM against breast cancer lines [1]. Simultaneously, the N1 position of the indazole remains available for orthogonal derivatization. This dual reactivity enables two-dimensional SAR exploration from a single starting material, reducing both procurement complexity and synthetic step count [2].

Mechanochemical and Continuous-Flow Synthesis of Indazole-Containing Pharmaceuticals

Industrial process chemistry groups developing green chemistry routes to kinase inhibitors (e.g., axitinib and its analogs) should evaluate 6-vinyl-1H-indazole as a key intermediate. The mechanochemical Heck coupling protocol developed by Yu et al. (2018) demonstrates that 3-bromoindazoles undergo efficient vinylation under solvent-free ball-milling conditions with catalytic TBAB/NaBr, achieving good to excellent yields. This methodology was validated in a two-step Heck/Migita sequence for axitinib synthesis. The vinyl-indazole intermediate can thus be incorporated into continuous-manufacturing workflows that minimize solvent waste and energy consumption—advantages not accessible when using non-olefinic indazole building blocks [1].

Quote Request

Request a Quote for 6-vinyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.